

Comparative Guide: UV-Vis Absorption Characteristics of Nitro-Indole Acids

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Compound of Interest

Compound Name: *5-nitro-1H-indole-7-carboxylic acid*

CAS No.: 1167056-38-3

Cat. No.: B1455431

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Executive Summary

This guide provides a technical analysis of the UV-Vis absorption profiles of nitro-indole carboxylic acids, contrasting them with their non-nitrated counterparts (e.g., indole-3-acetic acid). Designed for researchers in medicinal chemistry and spectroscopy, this document synthesizes experimental data to demonstrate how the nitro group acts as a profound auxochrome, inducing significant bathochromic shifts and altering molar absorptivity.

Comparative Analysis: The Chromophore Shift

The UV-Vis spectrum of an indole derivative is dictated by the stability of its conjugated

-system. The introduction of a nitro group (

) onto the indole scaffold fundamentally alters the electronic landscape compared to standard indole acids.

The Baseline: Unsubstituted Indole Acids

Indole-3-acetic acid (IAA) and Indole-2-carboxylic acid (ICA) exhibit classic indole chromophore behavior. Their spectra are dominated by

transitions within the benzene and pyrrole rings.

- Primary Bands: Two distinct absorption maxima are typically observed in the UV region:
 - : ~218–222 nm (High intensity, M cm)
 - : ~280–290 nm (Moderate intensity, M cm)
- Visual Characteristic: Solutions are typically colorless to pale yellow, as absorption does not extend significantly into the visible range (>400 nm).

The Nitro Effect: 5-Nitroindole vs. 3-Nitroindole

The nitro group is a strong electron-withdrawing group (EWG). When attached to the electron-rich indole ring, it creates a "push-pull" electronic system, facilitating Intramolecular Charge Transfer (ICT). This lowers the energy gap between the HOMO and LUMO, causing a Red Shift (Bathochromic Shift).

- 5-Nitroindole: The nitro group at position 5 extends conjugation across the benzene ring.
 - : ~322 nm (in 2-propanol).[1]
 - Shift: ~+40 nm shift compared to the 280 nm band of unsubstituted indole.
- 3-Nitroindole: The nitro group at position 3 is directly conjugated with the pyrrole nitrogen's lone pair, leading to an even stronger ICT.

- : ~349 nm.[1][2][3]
- Shift: ~+70 nm shift.
- 4-Nitroindole: Known to have the broadest absorption, extending furthest into the visible region, often appearing yellow/orange.

Combined Functionality: Nitro-Indole Carboxylic Acids

In compounds like 5-nitroindole-2-carboxylic acid, the carboxyl group (at C2) and the nitro group (at C5) both influence the

-system. While the carboxyl group is a weak auxochrome (causing minor red shifts), the nitro group dominates the spectral profile.

- Predicted

: ~330–350 nm.

- Appearance: These compounds typically present as pale brown or yellow powders/solutions due to the "tail" of the absorption band extending into the violet/blue region of the visible spectrum (400–450 nm).

Data Summary Table

Compound	Primary (nm)	Secondary (nm)	Approx.[4]		
			(M cm ⁻¹)	Solvent	Ref
Indole-3-acetic acid	219	280	13,000 (at 280nm)	Ethanol	[1, 5]
Indole-2-carboxylic acid	216	290	~10,000	Ethanol/Acid	[2]
5-Nitroindole	~260	322	~10,000	2-Propanol	[3, 4]
3-Nitroindole	~270	349	~12,000	2-Propanol	[3]
5-Nitroindole-2-carboxylic acid	~230	330–340*	High Intensity	Methanol	[6]

*Note: Exact maxima depend on solvent pH and polarity due to carboxylic acid ionization.

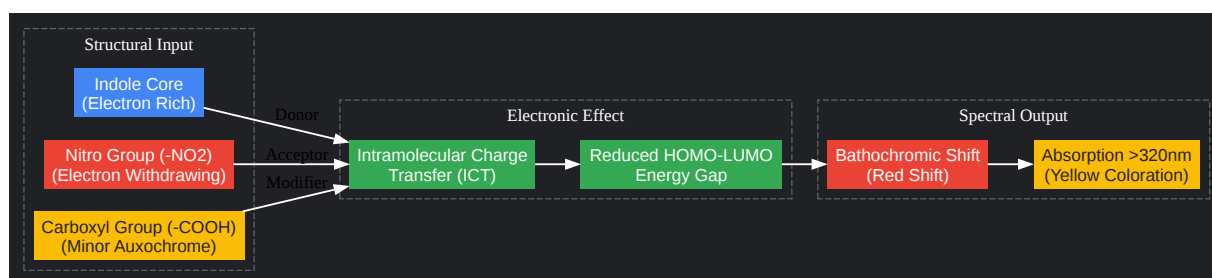
Mechanistic Insight: Electronic Transitions

The spectral differences are driven by the nature of the electronic transitions.

- Transitions: Dominant in unsubstituted indoles (IAA, ICA). These are high-energy transitions localized on the aromatic rings.
- Intramolecular Charge Transfer (ICT): Dominant in nitro-indoles. The lone pair on the indole nitrogen (donor) pushes electron density toward the nitro group (acceptor). This state is highly polarizable and sensitive to solvent environment.
- Transitions: The nitro group introduces non-bonding electrons (), allowing for transitions. While typically weak (

), they can contribute to the "tailing" into the visible spectrum.

Visualization: Electronic Structure & Spectral Outcome[1][5][6][7][8]



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Caption: Logical flow illustrating how structural substituents (Nitro/Carboxyl) alter electronic states to produce the observed bathochromic shift.

Solvatochromism & pH Sensitivity

Solvatochromism

Nitro-indoles exhibit positive solvatochromism.

- Mechanism: The excited ICT state is more polar than the ground state. Polar solvents (like water or DMSO) stabilize the excited state more than the ground state, lowering the energy gap further.
- Observation: Moving from a non-polar solvent (Hexane) to a polar solvent (Ethanol/Water) will shift the

to longer wavelengths (Red Shift).

pH Effects

The carboxylic acid moiety (

) introduces pH sensitivity.

- Acidic pH (< 4): The molecule exists in its protonated neutral form ().
- Basic pH (> 5): The molecule exists as the carboxylate anion ().
- Impact: Ionization often causes a hypsochromic shift (Blue Shift) or a change in molar absorptivity because the resonance interaction of the carboxylate with the ring differs from the neutral acid.

Experimental Protocol: Self-Validating UV-Vis Characterization

Objective: To obtain a reproducible UV-Vis spectrum for 5-nitroindole-2-carboxylic acid (or derivatives) and determine molar absorptivity (

).

Reagents & Preparation

- Solvent: Methanol or Ethanol (Spectroscopic Grade). Why: High solubility for nitro-indoles; UV cutoff < 205 nm.
- Blank: Pure solvent from the same batch.
- Stock Solution: Prepare a M stock.
 - Calculation: Weigh ~2.06 mg of 5-nitroindole-2-carboxylic acid (MW: 206.15 g/mol) into 10 mL solvent.

- Sonicate: Ensure complete dissolution (nitro-indoles can be slow to dissolve).

Dilution Series (The Validation Step)

Do not rely on a single scan. Prepare three working concentrations to verify Beer-Lambert linearity.

- C1:

M (1:10 dilution)

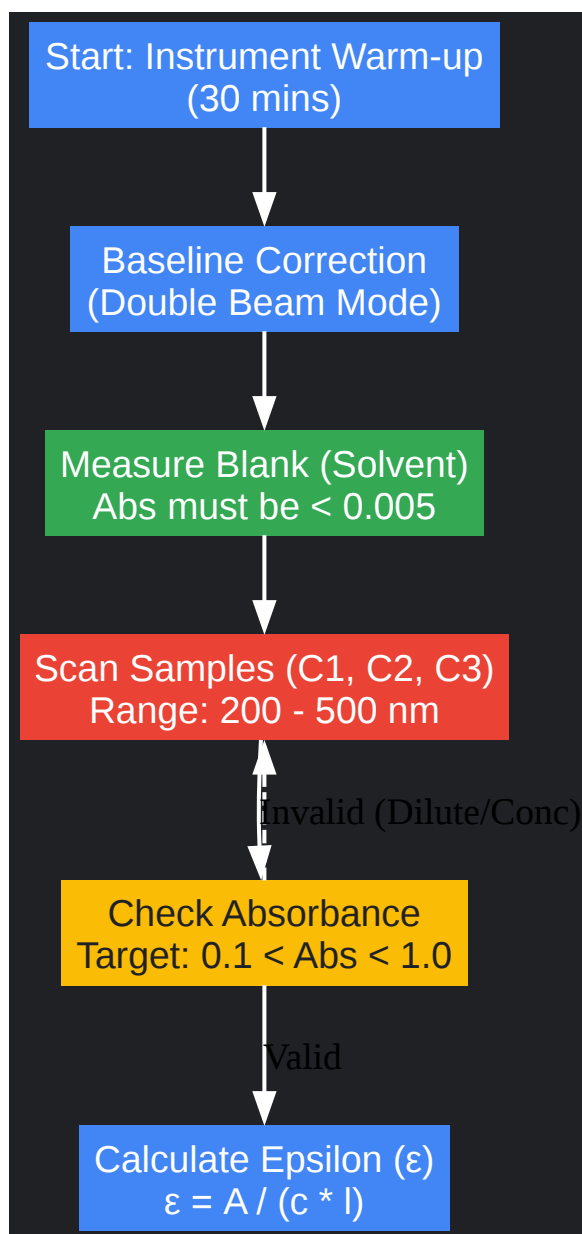
- C2:

M (1:20 dilution)

- C3:

M (1:40 dilution)

Measurement Workflow



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Caption: Step-by-step workflow for ensuring spectroscopic data integrity.

Data Processing

- Identify

: Locate the peak absorbance in the 300–350 nm range.

- Calculate

: Use the formula

.

o If

, linearity is confirmed.

o Report

as the average of the three calculations.

References

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- UV Study of the Protonation of Indole-2-carboxylic Acid. Srce.hr. Available at: [\[Link\]](#)
- Isomeric Identification of the Nitroindole Chromophore. ACS Earth and Space Chemistry. Available at: [\[Link\]](#)
- Spectrophotometric Studies on 5-Hydroxyindole-3-acetic Acid. Zenodo. Available at: [\[Link\]](#) (Generalized reference for hydroxy/nitro comparative shifts).

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